AEOL-10150
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Overview
Description
AEOL-10150 is a broad-spectrum metalloporphyrin superoxide dismutase mimic specifically designed to neutralize reactive oxygen and nitrogen species . It has shown potential as a medical countermeasure against national security threats, including sulfur mustard, nerve agent exposure, and radiation pneumonitis following radiological or nuclear incidents . This compound is also known as MnTDE-2-ImP5+ and has the molecular formula C48-H56-Mn-N12.5-Cl with a molecular weight of 1033.257 .
Preparation Methods
AEOL-10150 is synthesized through a series of reactions involving the coordination of manganese ions with a modified alkylated pyridyl quaternary ammonium group at the meta position of the porphyrin ring . The synthetic route involves the use of pyridine quaternary ammonium water-soluble manganoporphyrin to mimic the Mn-SOD catalytic site . Industrial production methods have been improved to enhance drug stability and reduce costs by 90%, with the new synthetic this compound being stable at room temperature and under refrigerated conditions for up to 24 months .
Chemical Reactions Analysis
AEOL-10150 undergoes various chemical reactions, primarily involving oxidation and reduction processes . As a catalytic antioxidant, it mimics and amplifies the body’s natural enzymatic systems for eliminating reactive oxygen species and free radicals . Common reagents used in these reactions include superoxide dismutase and catalase-like enzymes . The major products formed from these reactions are neutralized reactive oxygen and nitrogen species .
Scientific Research Applications
AEOL-10150 has a wide range of scientific research applications. It has been studied as a medical treatment against acute radiation-induced lung injury and has shown potential in treating sulfur mustard, chlorine gas, and nerve agent exposure . Additionally, this compound has been investigated for its use in treating amyotrophic lateral sclerosis . Its ability to scavenge a broad range of reactive oxygen species makes it a valuable compound in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of AEOL-10150 involves its ability to scavenge a broad range of reactive oxygen species or free radicals . As a catalytic antioxidant, this compound mimics and thereby amplifies the body’s natural enzymatic systems for eliminating these damaging compounds . The molecular targets and pathways involved include the modulation of superoxide dismutase and catalase-like enzymes, which play a crucial role in neutralizing reactive oxygen and nitrogen species .
Comparison with Similar Compounds
AEOL-10150 is unique among metalloporphyrin catalytic antioxidants due to its broad-spectrum activity and stability . Similar compounds include AEOL-1114 and AEOL-11203, which also exhibit good lipophilicity and can pass through the blood-cerebrospinal fluid barrier upon oral administration . this compound stands out due to its enhanced stability and reduced production costs .
Properties
CAS No. |
286475-30-7 |
---|---|
Molecular Formula |
C48H61Cl5MnN125+ |
Molecular Weight |
1038.2853 |
IUPAC Name |
Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)- |
InChI |
InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3 |
InChI Key |
XMYHQLIAYLLEKT-UHFFFAOYSA-N |
SMILES |
CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AEOL-10150; AEOL 10150; AEOL10150 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AEOL-10150?
A1: this compound functions as a catalytic antioxidant, mimicking the activity of the superoxide dismutase (SOD) enzyme. It catalytically scavenges reactive oxygen species (ROS) like superoxide, thereby reducing oxidative stress [, , , , , ].
Q2: What are the downstream effects of this compound's antioxidant activity?
A2: By reducing oxidative stress, this compound has been shown to:
- Attenuate inflammatory responses [, , , , , ].
- Reduce tissue hypoxia and angiogenic response [].
- Decrease lipid peroxidation and protein nitration [, , ].
- Improve survival in models of radiation-induced lung injury [, , ].
- Protect against sulfur mustard-induced lung injury [, ].
- Show potential in treating amyotrophic lateral sclerosis (ALS) by preserving motor neuron architecture [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C48H56Cl5MnN12, and its molecular weight is 1010.3 g/mol [].
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research abstracts do not delve into specific spectroscopic details. Further investigation into related publications or patents would be needed.
Q5: How does the catalytic activity of this compound compare to that of natural SOD?
A5: While the provided abstracts highlight this compound's SOD mimetic activity, specific comparisons of catalytic efficiency with natural SOD are not discussed.
Q6: What are the potential applications of this compound based on its catalytic antioxidant properties?
A6: The research suggests potential applications in:
- Treating radiation-induced lung injury [, , , ].
- Mitigating the effects of chemical warfare agents like sulfur mustard [, ].
- Addressing diseases with oxidative stress as a contributing factor, such as ALS [] and COPD [, , , ].
Q7: Has computational chemistry been employed in the development or study of this compound?
A7: The provided abstracts do not offer information on the use of computational chemistry or modeling approaches with this compound.
Q8: Has the structure-activity relationship of this compound been explored, and what modifications have been investigated?
A8: The abstracts mention other metalloporphyrins with potential antioxidant activity, but specific structural modifications and their impact on this compound's activity are not detailed [, ].
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